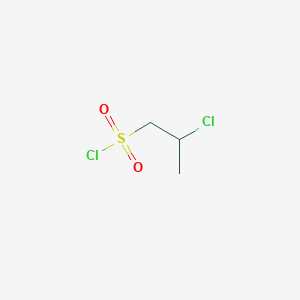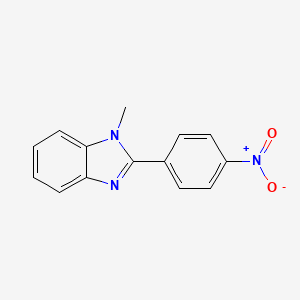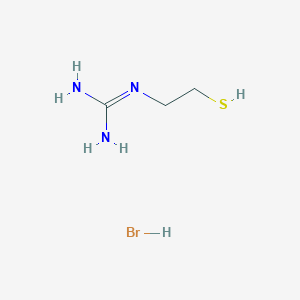![molecular formula C14H13ClO3S2 B11712643 Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate](/img/structure/B11712643.png)
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is an organic compound that features a phenyl group and a 4-chlorophenylthio group attached to an ethanesulfonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate typically involves the reaction of phenyl ethanesulfonate with 4-chlorobenzenethiol. The reaction is carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The mixture is then irradiated with visible light to promote the C-S cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl and 4-chlorophenylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl and 4-chlorophenylthio derivatives.
Aplicaciones Científicas De Investigación
Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-S bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate involves its interaction with molecular targets through its phenyl and 4-chlorophenylthio groups. These interactions can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Phenyl ethanesulfonate: Lacks the 4-chlorophenylthio group, making it less reactive in certain chemical reactions.
4-Chlorobenzenethiol: Contains the 4-chlorophenylthio group but lacks the ethanesulfonate moiety.
Sulfonate esters: Similar in structure but may have different substituents on the phenyl ring.
Uniqueness: Phenyl 2-[(4-chlorophenyl)thio]ethanesulfonate is unique due to the presence of both the phenyl and 4-chlorophenylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H13ClO3S2 |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
phenyl 2-(4-chlorophenyl)sulfanylethanesulfonate |
InChI |
InChI=1S/C14H13ClO3S2/c15-12-6-8-14(9-7-12)19-10-11-20(16,17)18-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clave InChI |
IMMLGCZMYLYQJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)CCSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11712577.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)
![2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)


![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B11712636.png)
![2-Methylpropyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B11712647.png)
